molecular formula C24H25N3O4 B1260859 3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

Cat. No. B1260859
M. Wt: 419.5 g/mol
InChI Key: OACFYNAMKUYTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[[1-(4-methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one is a member of acetamides.

Scientific Research Applications

Crystal Structure and DFT Calculations

Compounds similar to 3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one have been synthesized and analyzed for their crystal structure and molecular properties using density functional theory (DFT) calculations. This research helps in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Synthesis and Biological Evaluation

Another study focused on the synthesis of similar compounds, highlighting their biological activities. These compounds were synthesized through a series of steps and tested for their potential biological activities (Khalid et al., 2016).

Antibacterial Study

Research into the antibacterial properties of N-substituted derivatives of similar compounds has been conducted. The study synthesized various derivatives and evaluated their effectiveness against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antioxidant Activity

A study on the antioxidant activity of 1,3,4-oxadiazole derivatives, similar to the compound , showed that these compounds possess antioxidant properties, acting against different free radicals (Mallesha et al., 2014).

Tuberculostatic Activity

A research paper investigated the tuberculostatic activity of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives. These studies provide insights into their potential use in treating tuberculosis (Foks et al., 2004).

Lipoxygenase Inhibition

Compounds with a similar structure have been synthesized and screened for their inhibitory activity against the lipoxygenase enzyme, showing moderately good activities (Aziz‐ur‐Rehman et al., 2016).

Cytotoxic Evaluation

Another study explored the synthesis of novel 1,3,4-oxadiazole derivatives and evaluated their anticancer properties. This research adds valuable knowledge about the potential therapeutic applications of these compounds in cancer treatment (Adimule et al., 2014).

properties

Product Name

3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

3-[1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C24H25N3O4/c1-30-20-9-7-18(8-10-20)24(13-14-24)22(28)26-15-11-19(12-16-26)27-23(29)31-21(25-27)17-5-3-2-4-6-17/h2-10,19H,11-16H2,1H3

InChI Key

OACFYNAMKUYTKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
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3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one
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3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

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